N1-cyclohexyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide
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Overview
Description
N1-cyclohexyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a synthetic organic compound with the molecular formula C20H29N3O3 and a molecular weight of 359.47 g/mol. This compound is characterized by the presence of a cyclohexyl group, a phenylmorpholino group, and an oxalamide moiety, making it a complex and intriguing molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclohexyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes the following steps:
Formation of the Phenylmorpholino Intermediate: This step involves the reaction of phenylamine with morpholine under specific conditions to form the phenylmorpholino intermediate.
Cyclohexylation: The phenylmorpholino intermediate is then reacted with cyclohexylamine to introduce the cyclohexyl group.
Oxalamide Formation: Finally, the cyclohexylated intermediate is reacted with oxalyl chloride to form the oxalamide moiety, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-cyclohexyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylmorpholino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N1-cyclohexyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-cyclohexyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
N1-cyclohexyl-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide: Similar in structure but with an additional oxo group.
N1-cyclohexyl-N2-(2-(2-phenylmorpholino)ethyl)acetamide: Similar but with an acetamide group instead of an oxalamide group.
Uniqueness
N1-cyclohexyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-cyclohexyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c24-19(20(25)22-17-9-5-2-6-10-17)21-11-12-23-13-14-26-18(15-23)16-7-3-1-4-8-16/h1,3-4,7-8,17-18H,2,5-6,9-15H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSZJOUZBRHUFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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